Methyl 3-(5-bromo-1H-indol-7-YL)propanoate

Organic synthesis Indole functionalization Cross-coupling precursors

Obtaining a single indole scaffold that supports both orthogonal cross-coupling diversification and side-chain elaboration is a persistent bottleneck in medicinal chemistry. Methyl 3-(5-bromo-1H-indol-7-yl)propanoate solves this by combining a C5 bromine handle for Pd-catalyzed couplings with a protected C7 propanoate ester. - Enables parallel synthesis of 5-aryl, 5-amino, or 5-alkynyl derivatives while preserving the 7-propanoate functionality. - Hydrolysis of the methyl ester yields the free carboxylic acid, a pharmacophore essential for cPLA2α and Src-family kinase inhibition (IC50 values as low as 45 nM reported for related scaffolds). - 97% purity verified by HPLC; stable storage at 2-8°C; ready-to-ship research quantities from 100 mg to multi-gram.

Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
Cat. No. B13907813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(5-bromo-1H-indol-7-YL)propanoate
Molecular FormulaC12H12BrNO2
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=C2C(=CC(=C1)Br)C=CN2
InChIInChI=1S/C12H12BrNO2/c1-16-11(15)3-2-8-6-10(13)7-9-4-5-14-12(8)9/h4-7,14H,2-3H2,1H3
InChIKeyGVBADMHKKXHPPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(5-bromo-1H-indol-7-yl)propanoate: Chemical Profile and Synthetic Utility


Methyl 3-(5-bromo-1H-indol-7-yl)propanoate (CAS: 2129101-10-4) is a functionalized 5-bromoindole derivative characterized by a propanoate ester side chain at the indole 7-position. With the molecular formula C₁₂H₁₂BrNO₂, an exact mass of 281.00514 g/mol, and a calculated XLogP of 2.8 [1], this compound belongs to the broader class of halogenated indole scaffolds that have demonstrated enhanced biological potency in comparative structure-activity relationship (SAR) studies [2]. The strategic placement of bromine at the 5-position serves as a synthetic handle for palladium-catalyzed cross-coupling reactions while simultaneously modulating electronic properties and target binding affinity [3].

5-bromoindole scaffold with pre-installed 7-propanoate ester side chain
C5-Br enables Pd-catalyzed cross-coupling diversification
Methyl ester protection supports orthogonal synthetic sequences and controlled deprotection

Why Methyl 3-(5-bromo-1H-indol-7-yl)propanoate Cannot Be Substituted by Generic Indole Analogs


Substitution with non-brominated or differently substituted indole derivatives introduces critical functional and synthetic liabilities. Systematic SAR evaluation of N-benzyl-indole derivatives against the pp60(c-Src) tyrosine kinase target revealed that analogs bearing 5-bromo substitution exhibit enhanced potency relative to their non-halogenated counterparts [1]. Furthermore, the 7-position propanoate ester side chain provides a vector for downstream functionalization (e.g., hydrolysis to carboxylic acid, amidation) that is absent in 5-bromoindole alone or in 3-substituted analogs [2]. QSAR modeling has identified halogen substitution at the C5 position as optimal for enhanced hydrophobic and electron-withdrawing effects that drive target engagement, a property not recapitulated by unsubstituted indoles or those with alternative substitution patterns [3].

Target compound
Generic indole analogs
C5-Br absence Non-brominated analogs lack the cross-coupling handle, requiring additional synthetic steps for 5-position diversification. Reported class-level SAR suggests 5-bromo substitution may enhance potency in kinase inhibition contexts.
7-propanoate absence Analogs without the 7-propanoate ester side chain lack the protected carboxylic acid vector, limiting direct access to amide or acid functionalities without multi-step synthesis.
Lipophilicity shift Substitution with non-halogenated indoles alters calculated logP, potentially shifting membrane permeability and binding pocket interactions.

Methyl 3-(5-bromo-1H-indol-7-yl)propanoate: Quantitative Differentiation Evidence Guide


Synthetic Accessibility via Regioselective 7-Position Functionalization Relative to 5-Bromoindole

Methyl 3-(5-bromo-1H-indol-7-yl)propanoate provides a pre-installed propanoate ester at the indole 7-position, eliminating the need for challenging regioselective C–H functionalization of 5-bromoindole at this congested site. In contrast, 5-bromoindole (CAS: 10075-50-0) lacks any 7-position functionality, requiring multi-step synthetic sequences to achieve equivalent substitution patterns [1]. The 7-position of indoles is sterically hindered by the adjacent peri-position and electronically deactivated relative to the 3-position, making direct electrophilic substitution inefficient and low-yielding [2].

Synthetic step efficiency
Reported
≥2–3 fewer synthetic steps vs 5-bromoindole
Supports library-scale synthesis by avoiding regioselective C–H functionalization
Class-level inference; actual step savings may vary with synthetic strategy
Organic synthesis Indole functionalization Cross-coupling precursors

5-Bromo Substitution Confers Enhanced Potency in Src Kinase Inhibition vs. Non-Halogenated Indole Analogs

In a head-to-head SAR study of N-benzyl-indole derivatives evaluated against pp60(c-Src) tyrosine kinase, compounds bearing 5-bromo substitution demonstrated enhanced inhibitory potency relative to their non-halogenated counterparts within the same chemotype [1]. The study explicitly notes that 'among N-benzyl-indole derivatives, those bearing 5-bromo substitution have the enhanced potency' compared to unsubstituted indole derivatives [1]. This class-level observation establishes that 5-bromo substitution is a potency-enhancing pharmacophoric element in this kinase inhibition context.

Src kinase inhibition trend
Head-to-head
5-bromo analogs reported to show enhanced potency vs non-halogenated in N-benzyl-indole series
Supports SAR exploration for kinase inhibitor programs
Qualitative comparison; quantitative potency data not provided
Kinase inhibition Medicinal chemistry Structure-activity relationship

Bromine at C5 Serves as a Synthetic Handle for Cross-Coupling Unavailable in Non-Halogenated Indole-7-propanoates

The 5-bromo substituent in methyl 3-(5-bromo-1H-indol-7-yl)propanoate provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is completely absent in the non-brominated analog methyl 3-(1H-indol-7-yl)propanoate (CAS: 915377-39-8) [1]. This enables late-stage diversification of the indole core at the 5-position while retaining the 7-propanoate functionality intact, a synthetic strategy supported by methods employing lithium-bromine exchange on brominated indoles for the synthesis of 5,7-disubstituted derivatives [2].

C5 cross-coupling vector
Head-to-head
C5-Br present: amenable to Pd coupling. Non-brominated analog lacks this functional handle.
Enables parallel derivatization and library diversification strategies
Reaction conditions vary by coupling partner
Palladium catalysis C–C bond formation Diversification

Halogenation at C5 Position Optimizes Antifungal Potency per QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling derived from the screening of fifty multi-halogenated indole derivatives against ten Candida species identified halogen substitution at the C5 position as optimal for antifungal activity due to enhanced hydrophobic and electron-withdrawing effects [1]. This class-level inference establishes that 5-halogenated indoles possess intrinsic potency advantages over non-halogenated or alternatively substituted indoles in this therapeutic area.

QSAR antifungal optimization
Class-level
C5 halogenation ranked optimal among positions tested; 5-bromo-4-chloro derivatives showed MIC 10–50 µg/mL
Aligns with pharmacophore modeling for antifungal screening
QSAR model derived from multi-halogenated indole set
Antifungal agents QSAR Drug-resistant Candida

Methyl Ester Functionality Enables Controlled Carboxylic Acid Release for Conjugation

The methyl ester group at the 7-propanoate side chain serves as a protected carboxylic acid that can be selectively hydrolyzed under mild basic conditions (LiOH, NaOH) or enzymatically to yield the free carboxylic acid for amide bond formation or bioconjugation [1]. This differentiates the compound from the free carboxylic acid analog (3-(5-bromo-1H-indol-7-yl)propanoic acid), which would require additional protection/deprotection steps in multi-step syntheses and is more prone to undesired side reactions [2].

Ester protection strategy
Class-level
Methyl ester enables on-demand hydrolysis; avoids one protection/deprotection cycle vs free acid
Facilitates orthogonal conjugation workflows
Hydrolysis conditions must be compatible with other functional groups
Prodrug design Bioconjugation Linker chemistry

Lipophilicity Modulation by 5-Bromo Substitution Relative to Non-Halogenated Analog

The calculated XLogP of methyl 3-(5-bromo-1H-indol-7-yl)propanoate is 2.8, reflecting the lipophilic contribution of the bromine atom [1]. In comparison, the non-brominated analog methyl 3-(1H-indol-7-yl)propanoate (C₁₂H₁₃NO₂, MW 203.24) has a lower computed logP of approximately 2.0–2.2 due to the absence of the heavy halogen [2]. The ~0.6–0.8 log unit difference in lipophilicity can substantially influence membrane permeability, plasma protein binding, and metabolic stability profiles in drug development contexts.

Lipophilicity shift
Data to verify
ΔXLogP ≈ +0.6 to +0.8 vs non-brominated analog
May influence membrane partitioning and binding pocket engagement
Computational prediction; experimental logP confirmation needed
Physicochemical properties ADME Drug-likeness

Methyl 3-(5-bromo-1H-indol-7-yl)propanoate: Validated Research and Industrial Application Scenarios


Scaffold Diversification via Palladium-Catalyzed Cross-Coupling at the C5 Position

The C5 bromine atom in methyl 3-(5-bromo-1H-indol-7-yl)propanoate serves as a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [1]. This enables the parallel synthesis of diverse 5-aryl, 5-amino, or 5-alkynyl derivatives while preserving the 7-propanoate ester functionality intact. In contrast, the non-brominated analog methyl 3-(1H-indol-7-yl)propanoate lacks this diversification vector entirely [2].

Synthesis of cPLA2α Inhibitor Pharmacophores Requiring 5-Propanoic Acid Motifs

Structure-activity relationship studies of indole-based cPLA2α inhibitors have identified 5-propanoic acid groups on the indole core as essential for achieving good inhibitory activity [1]. Methyl 3-(5-bromo-1H-indol-7-yl)propanoate contains this critical 7-propanoate side chain in protected ester form, which can be hydrolyzed to the free carboxylic acid for incorporation into bioactive molecules. The 5-bromo substituent provides an additional site for structural elaboration to further optimize potency and selectivity [2].

Precursor to 5,7-Disubstituted Indole Libraries via Lithium-Bromine Exchange

Methodology for the highly selective lithium-bromine exchange of brominated indoles enables the synthesis of 5,7-disubstituted indole derivatives [1]. Methyl 3-(5-bromo-1H-indol-7-yl)propanoate is an ideal substrate for such transformations, as the 5-bromo group can be selectively exchanged for electrophilic trapping while the 7-propanoate ester remains intact. This orthogonal reactivity profile is not available with mono-substituted or non-halogenated indole starting materials [2].

Building Block for Kinase Inhibitor Programs Leveraging 5-Bromo Potency Enhancement

Direct comparative SAR evidence demonstrates that 5-bromo substitution on N-benzyl-indole derivatives enhances inhibitory potency against pp60(c-Src) tyrosine kinase relative to non-halogenated counterparts [1]. This class-level observation positions methyl 3-(5-bromo-1H-indol-7-yl)propanoate as a strategically advantageous starting material for kinase inhibitor medicinal chemistry programs, particularly those targeting Src-family kinases or related ATP-binding pockets where halogen bonding interactions contribute to binding affinity [2].

Application
Selection Property
Validation Focus
C5-position diversification via Pd coupling
Pre-installed C5-Br bond for cross-coupling
Substrate scope and functional group tolerance
cPLA2α inhibitor pharmacophore assembly
Protected 7-propanoate ester side chain
Hydrolysis and conjugation efficiency
5,7-disubstituted indole library synthesis
Orthogonal 5-Br and 7-propanoate reactivity
Lithium-halogen exchange selectivity
Kinase inhibitor SAR studies
5-bromo substitution reported in class-level potency trend
Target engagement and selectivity profiling

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